molecular formula C10H11F2N B12215993 [2-(2,6-Difluorophenyl)cyclopropyl]methanamine CAS No. 1312137-83-9

[2-(2,6-Difluorophenyl)cyclopropyl]methanamine

Cat. No.: B12215993
CAS No.: 1312137-83-9
M. Wt: 183.20 g/mol
InChI Key: CXXJOCRJAABWDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(2,6-Difluorophenyl)cyclopropyl]methanamine is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly within the study of serotonin receptors. It belongs to a class of compounds based on the 2-phenylcyclopropylmethylamine scaffold, which are investigated as selective agonists for the 5-HT2C serotonin receptor subtype . Activation of the 5-HT2C receptor is a promising therapeutic strategy for various central nervous system (CNS) disorders, including schizophrenia , obesity , substance abuse , and epilepsy . The primary research value of this compound lies in its potential to act as a potent and selective 5-HT2C receptor agonist. Achieving selectivity over the closely related 5-HT2A and 5-HT2B receptors is critical, as activation of 5-HT2A is associated with hallucinogenic effects, while activation of 5-HT2B is linked to valvulopathy . The specific substitution pattern on the phenyl ring, such as the 2,6-difluoro configuration in this compound, is a key structural feature explored to optimize this selectivity profile and enhance drug-like properties . The mechanism of action for this compound involves its interaction with the 5-HT2C receptor. As an agonist, it binds to and activates this receptor, which is a G protein-coupled receptor (GPCR) predominantly expressed in the CNS. Activation of 5-HT2C receptors modulates neurotransmitter release, particularly dopamine and norepinephrine, which is believed to underlie the potential therapeutic effects in animal models of psychiatric and metabolic diseases . In preclinical research, compounds with this scaffold have shown efficacy in animal models, such as reducing immobility time in the forced swim test (a model for antidepressant activity) and improving behaviors related to schizophrenia . This makes it a valuable tool for researchers probing the complexities of the serotonergic system and developing new pharmacological treatments. For research purposes only. Not intended for human or veterinary use.

Properties

CAS No.

1312137-83-9

Molecular Formula

C10H11F2N

Molecular Weight

183.20 g/mol

IUPAC Name

[2-(2,6-difluorophenyl)cyclopropyl]methanamine

InChI

InChI=1S/C10H11F2N/c11-8-2-1-3-9(12)10(8)7-4-6(7)5-13/h1-3,6-7H,4-5,13H2

InChI Key

CXXJOCRJAABWDN-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C2=C(C=CC=C2F)F)CN

Origin of Product

United States

Preparation Methods

Cyclopropanation via Corey-Chaykovsky Reaction

The Corey-Chaykovsky cyclopropanation is a widely used method for constructing cyclopropane rings. For [2-(2,6-difluorophenyl)cyclopropyl]methanamine, this approach involves:

  • Acrylamide Formation : Reacting 2,6-difluorobenzaldehyde with N-methoxy-N-methyl(triphenylphosphoranylidene)acetamide to form (E)-3-(2,6-difluorophenyl)-N-methoxy-N-methylacrylamide .

  • Cyclopropanation : Treating the acrylamide with a sulfonium ylide (e.g., dimethylsulfonium methylide) to generate the cyclopropane ring .

  • Reduction and Functionalization : Reducing the Weinreb amide to an aldehyde using DIBA1-H, followed by reductive amination or borane reduction to yield the primary amine .

Key Data :

StepReagents/ConditionsYield (%)Source
Acrylamide formationN-Methoxy-N-methylacetamide, Wittig reagent85–92
CyclopropanationDimethylsulfonium methylide, THF, 0°C70–78
Amine synthesisDIBA1-H, NaBH₄, methanol65–75

This method offers high stereocontrol but requires careful handling of air-sensitive reagents.

Nucleophilic Substitution Approach

A direct route involves substituting a preformed cyclopropane derivative with a difluorophenyl group:

  • Cyclopropyl Bromide Synthesis : Reacting cyclopropane carboxylic acid with PBr₃ to form cyclopropyl bromide.

  • Coupling with 2,6-Difluorobenzylamine : Treating cyclopropyl bromide with 2,6-difluorobenzylamine in the presence of a base (e.g., K₂CO₃) in DMF at 60°C.

Optimization Challenges :

  • Competing elimination reactions may occur under strong basic conditions.

  • Polar aprotic solvents (DMF, DMSO) improve nucleophilicity but require rigorous drying.

Yield : 45–60% after purification by recrystallization.

Metal-Catalyzed Cyclopropanation

Copper-catalyzed methods enable efficient cyclopropane ring formation:

  • Hurtley Arylation : Reacting diethyl malonate with 1-bromo-2,6-difluorobenzene in the presence of CuBr and NaH at 60–100°C to form a cyclopropane precursor .

  • Amine Introduction : Displacing a chloride or bromide substituent on the cyclopropane ring with ammonia or a protected amine (e.g., using (S)-1,1,1-trifluoropropan-2-amine) .

Example Protocol :

  • Step 1 : Diethyl malonate + 1-bromo-2,6-difluorobenzene → Cyclopropane diester (60–80% yield) .

  • Step 2 : POCl₃-mediated chlorination followed by amine substitution (45–90% yield) .

Advantages : Scalable and compatible with diverse fluorinated aryl groups.

Reductive Amination Pathways

Reductive amination avoids harsh cyclopropanation conditions:

  • Aldehyde Synthesis : Oxidize [2-(2,6-difluorophenyl)cyclopropyl]methanol to the corresponding aldehyde using MnO₂ .

  • Reductive Amination : React the aldehyde with ammonium acetate and NaBH₃CN in methanol to form the primary amine .

Critical Parameters :

  • pH Control : Maintain pH 6–7 to prevent over-reduction.

  • Solvent : Methanol or ethanol ensures solubility of intermediates .

Yield : 50–65% after column chromatography .

Comparative Analysis of Methods

MethodYield Range (%)Key AdvantagesLimitations
Corey-Chaykovsky65–75High stereoselectivityAir-sensitive reagents
Nucleophilic Substitution45–60SimplicityLow yields due to side reactions
Metal-Catalyzed60–80ScalabilityRequires toxic copper catalysts
Reductive Amination50–65Mild conditionsMultiple purification steps

Industrial-Scale Production Insights

For large-scale synthesis, the metal-catalyzed approach is preferred due to its robustness:

  • Catalyst Recycling : CuBr can be recovered and reused with minimal loss of activity .

  • Continuous Flow Systems : Enhance safety and efficiency for high-temperature cyclopropanation steps.

Purity Considerations :

  • Final compounds are typically purified via reversed-phase HPLC (>95% purity) .

  • Chiral resolution (if required) employs chiral stationary phases (e.g., RegisPack columns) .

Chemical Reactions Analysis

Types of Reactions

[2-(2,6-Difluorophenyl)cyclopropyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

[2-(2,6-Difluorophenyl)cyclopropyl]methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [2-(2,6-Difluorophenyl)cyclopropyl]methanamine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogs with Varying Fluorine Substitution

synthesizes four analogs of compound 50 by altering the fluorine substitution pattern on the phenyl ring:

Compound Substituent Position Purity (HPLC) Key Features
48 2,3-Difluoro 95.1% Reduced steric hindrance; meta-fluorines may alter electronic effects
49 2,4-Difluoro 95.5% Asymmetric substitution; potential for dipole interactions
50 2,6-Difluoro 96.5% Symmetric para-fluorines; enhanced rigidity and stability
51 3,4-Difluoro 96.4% Ortho-fluorines; increased electron-withdrawing effects
52 4-Chloro-2-fluoro 94.4% Chlorine substituent introduces lipophilicity and bulk

Key Findings :

  • Symmetric 2,6-difluoro substitution (50 ) yields the highest purity, likely due to reduced steric strain during synthesis .
  • Chlorine in 52 increases molecular weight (vs. fluorine) and may enhance membrane permeability but reduces synthetic yield (94.4%) .

Cyclopropane vs. Linear Chain Analogs

  • Benzylamine Derivatives : 2,6-Difluorobenzylamine () shares the 2,6-difluorophenyl group but lacks the cyclopropane. Its lower molecular weight (143.14 g/mol vs. ~183 g/mol for 50 ) and higher boiling point (174–177°C) suggest greater volatility and reduced steric hindrance .

Functional Group Modifications

  • Nitro-Substituted Derivative : [2-(2,6-Difluoro-3-nitrophenyl)cyclopropyl]methanamine () introduces a nitro group at the 3-position. This electron-withdrawing group may enhance reactivity but reduce metabolic stability compared to 50 .

Dichloro vs. Difluoro Substitution

  • Dichloro Analogs : Cyclopropyl(2,6-dichlorophenyl)methanamine () replaces fluorine with chlorine, increasing lipophilicity (Cl logP ~2.7 vs. F logP ~1.5) and molecular weight. However, chlorine’s larger atomic radius may disrupt receptor interactions optimized for fluorine .

Research Implications

  • Synthetic Feasibility : Symmetric 2,6-difluoro substitution (as in 50 ) offers optimal purity and stability, making it preferable for pharmaceutical development .
  • Biological Activity : Rigidity from the cyclopropane in 50 may enhance receptor selectivity compared to flexible benzylamines .

Biological Activity

[2-(2,6-Difluorophenyl)cyclopropyl]methanamine is a novel organic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a unique cyclopropyl structure along with a difluorophenyl group, which may influence its interaction with various biological targets.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C10_{10}H12_{12}F2_2N
  • Molecular Weight : 201.21 g/mol
  • Structural Features :
    • Cyclopropyl group
    • Difluorophenyl substituent

Biological Activity Overview

The biological activity of this compound primarily revolves around its interaction with serotonin receptors, particularly the 5-HT2C receptor. Research has shown that compounds similar to this one can act as agonists for the 5-HT2C receptor, which is implicated in various neurological and psychiatric conditions.

Key Findings from Research Studies

  • Receptor Agonism : In a study focusing on a series of cyclopropylmethylamine derivatives, this compound was identified as a potent agonist for the 5-HT2C receptor with favorable selectivity against the 5-HT2A and 5-HT2B receptors. The compound exhibited an EC50 value of approximately 14 nM, indicating strong activity at the target receptor while minimizing potential side effects associated with off-target interactions .
  • Behavioral Studies : Animal model studies demonstrated that the compound effectively reduced hyperlocomotion induced by d-amphetamine and restored prepulse inhibition disrupted by amphetamines. These findings suggest that this compound may have therapeutic potential in treating conditions such as schizophrenia .
  • Cognitive Enhancement : The compound also showed promise in enhancing cognitive functions in specific behavioral tests, such as the novel object recognition memory test, indicating potential applications in cognitive disorders .

Comparative Biological Activity Table

CompoundTarget ReceptorEC50 (nM)Selectivity (5-HT2C vs. 5-HT2A/5-HT2B)Effects on Behavior
This compound5-HT2C14>200-fold / >50-foldReduced hyperlocomotion, restored prepulse inhibition
Lorcaserin5-HT2C2.7Lower selectivitySimilar behavioral effects but higher side effect profile

Pharmacokinetics and ADMET Properties

The pharmacokinetic profile of this compound indicates favorable properties for drug development:

  • Absorption : Exhibits good brain penetration.
  • Metabolism : Shows desirable microsomal stability and low CYP inhibition.
  • Toxicity : Minimal cataleptic activity compared to traditional antipsychotics like haloperidol, suggesting a better safety profile for potential clinical use .

Case Studies and Applications

Several studies have explored the broader implications of compounds similar to this compound in treating neuropsychiatric disorders:

  • Schizophrenia Models : In models of schizophrenia-related behaviors, the compound effectively mitigated symptoms without significant side effects typically associated with antipsychotic medications .
  • Potential for Cognitive Disorders : The enhancement of cognition in animal models suggests applications in treating cognitive deficits associated with various mental health conditions .

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